

Cellular Targets of EGFR Inhibitors: A Technical Guide

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Disclaimer: Initial searches for a specific compound designated "**Egfr-IN-9**" did not yield any publicly available information. Therefore, this guide will focus on a well-characterized, third-generation EGFR inhibitor, Osimertinib, as a representative example to illustrate the cellular targets and associated technical details relevant to researchers, scientists, and drug development professionals.

Introduction to Osimertinib

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance mutations.[1][2] Unlike earlier generation TKIs, Osimertinib shows improved selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a better therapeutic window and reduced off-target effects.[1][2] Understanding the full spectrum of its cellular targets is crucial for elucidating its mechanism of action, predicting potential resistance pathways, and identifying opportunities for combination therapies.

Quantitative Analysis of Cellular Targets

The inhibitory activity of Osimertinib against various kinases is a critical determinant of its efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Osimertinib against key EGFR mutants and other related kinases.



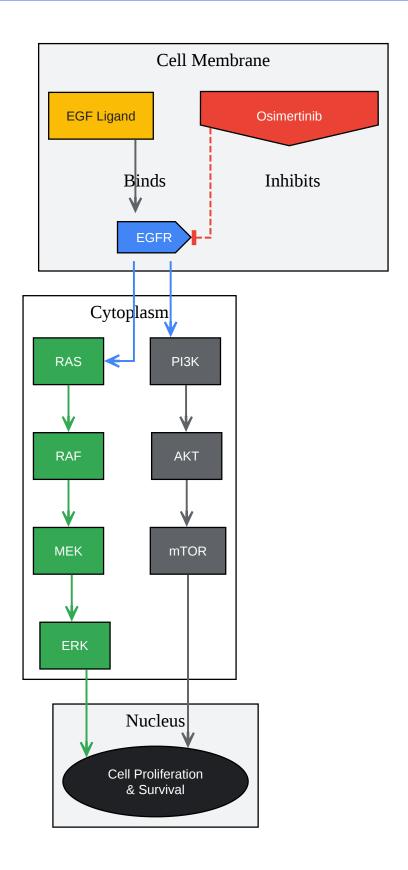
Target Kinase	Mutation Status	IC50 (nM)	Cell Line	Assay Type
EGFR	Exon 19 Deletion	<10	PC-9	Cell-based
EGFR	L858R	<15	NCI-H1975	Cell-based
EGFR	T790M/L858R	<15	NCI-H1975	Cell-based
EGFR	Wild-Type	~200-500	A431	Cell-based
HER2 (ErbB2)	Wild-Type	>1000	N/A	Biochemical
HER3 (ErbB3)	Wild-Type	>1000	N/A	Biochemical
HER4 (ErbB4)	Wild-Type	>1000	N/A	Biochemical
BLK	Wild-Type	~25	N/A	Biochemical
BMX	Wild-Type	~50	N/A	Biochemical
TEC	Wild-Type	~100	N/A	Biochemical
ITK	Wild-Type	~200	N/A	Biochemical

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a representative summary from various sources.

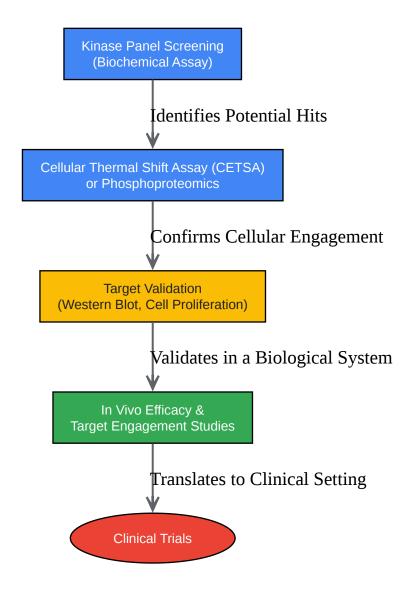
Signaling Pathways Targeted by Osimertinib

Osimertinib primarily exerts its therapeutic effect by inhibiting the EGFR signaling cascade, which is a central pathway in regulating cell proliferation, survival, and differentiation. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Osimertinib covalently binds to a cysteine residue in the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity and downstream signaling.









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References

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- 2. frontiersin.org [frontiersin.org]



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